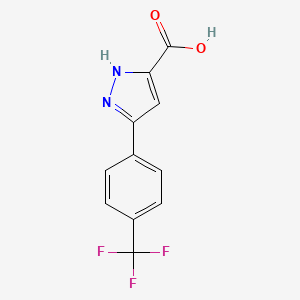

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group attached to the phenyl ring and the carboxylic acid moiety at the 5-position on the pyrazole ring suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. In the case of trifluoromethyl-substituted pyrazoles, a transformation of the carboxylic group into the trifluoromethyl group can be achieved using sulfur tetrafluoride, as demonstrated in the synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles . Additionally, the Suzuki–Miyaura or Negishi reactions followed by trifluoromethyl hydrolysis have been used to access NH-pyrazole-3/5-carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using spectroscopic methods and theoretical calculations. For instance, the structural and spectroscopic properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were studied using NMR, FT-IR, and X-ray diffraction, complemented by density functional theory (DFT) calculations . Similar approaches could be applied to analyze the molecular structure of "this compound," focusing on the influence of the trifluoromethyl group on the electronic distribution and stability of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, pyrazole carboxylic acids can be converted into amides using amines in the presence of a catalyst such as TBTU . The carboxylic acid group in the compound of interest could similarly undergo reactions to form amides, esters, or other derivatives, which could be explored for their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by substituents on the pyrazole ring. The presence of a trifluoromethyl group can increase the lipophilicity and potentially the biological activity of the compound. The acidity of the carboxylic acid group could be determined experimentally and compared with calculated pKa values, as done for other trifluoromethyl-substituted pyrazoles . Additionally, the nonlinear optical properties and potential for electrophilic and nucleophilic attacks can be assessed through frontier molecular orbital analysis and molecular electrostatic potential maps .

Aplicaciones Científicas De Investigación

1. Synthesis and Characterization

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid and its derivatives are often subjects of synthesis and characterization studies. For instance, research on similar compounds, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved combined experimental and theoretical studies. These studies typically include characterizations using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction ((Viveka et al., 2016)).

2. Optical Nonlinearity Studies

Some derivatives of this compound have been explored for their optical nonlinearity, which is a key property in the development of materials for optical limiting applications. An example is the study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, where compounds with certain substituents showed promising nonlinear optical properties ((Chandrakantha et al., 2013)).

3. Catalysis in Chemical Synthesis

These compounds also find use in catalysis for chemical synthesis. For instance, a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides were synthesized using pyrazole carboxylic acid as a catalyst, demonstrating the utility of these compounds in facilitating certain chemical reactions ((Prabakaran et al., 2012)).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCLKFLMZFOPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)

![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)